Product packaging for Boc-D-Thr-OH(Cat. No.:)

Boc-D-Thr-OH

Cat. No.: B8817806
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-UHFFFAOYSA-N
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Description

Significance of Protected Amino Acid Building Blocks in Organic Synthesis

In the realm of organic synthesis, particularly in the creation of peptides and other complex molecules, the use of protected amino acid building blocks is fundamental. iris-biotech.de Amino acids possess at least two reactive functional groups: an amino group and a carboxyl group. enamine.net During the formation of a peptide bond between two amino acids, a specific reaction between the carboxyl group of one amino acid and the amino group of another is desired. masterorganicchemistry.com However, the presence of other reactive groups, including those in the amino acid side chains, can lead to unwanted side reactions, resulting in a mixture of products and low yields of the target molecule. iris-biotech.de

To circumvent this, chemists employ a strategy of "protecting" certain functional groups. masterorganicchemistry.com A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions. iris-biotech.dewikipedia.org This protection can be later removed to restore the original functional group. wikipedia.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. wikipedia.orgnumberanalytics.com By protecting the amino group of an amino acid, its nucleophilicity is masked, allowing for controlled and specific reactions at other sites of the molecule. masterorganicchemistry.comnumberanalytics.com This strategic use of protected amino acids, such as Boc-D-Thr-OH, is indispensable for the methodical and efficient construction of complex organic molecules. sigmaaldrich.comdiva-portal.org

The concept of orthogonality is also crucial in this context. Orthogonal protecting groups are those that can be removed under different chemical conditions. iris-biotech.de This allows for the selective deprotection of one functional group while others remain protected, a vital strategy in the synthesis of multifaceted molecules like branched or cyclic peptides. iris-biotech.desigmaaldrich.com

Overview of D-Amino Acids in Peptide and Complex Molecule Chemistry Research

While the vast majority of amino acids found in proteins in nature are in the L-configuration, D-amino acids have garnered significant attention in chemical and biological research for their unique properties and applications. masterorganicchemistry.comjpt.com D-amino acids are the non-superimposable mirror images (enantiomers) of their L-counterparts. jpt.com

The incorporation of D-amino acids into peptides can confer several advantageous properties. One of the most significant is increased resistance to enzymatic degradation. jpt.combiopharmaspec.com Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. frontiersin.org Peptides containing D-amino acids are therefore more stable in biological systems, leading to a longer half-life. biopharmaspec.com This enhanced stability is a highly desirable trait in the development of therapeutic peptides. numberanalytics.com

Furthermore, the introduction of D-amino acids can significantly influence the secondary structure and conformation of a peptide. rsc.org This can lead to novel biological activities or improved receptor binding. Researchers strategically use D-amino acids to design peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. biopharmaspec.com D-amino acids are also found naturally in the cell walls of bacteria and are components of some antimicrobial peptides. frontiersin.orgrsc.org This has spurred research into their role in bacterial physiology and their potential as building blocks for new antibiotics. numberanalytics.com

Historical Context and Evolution of Boc-Protection in Chemical Synthesis

The tert-butoxycarbonyl (Boc) protecting group was a landmark development in the field of peptide synthesis. Introduced in the 1960s, it provided a reliable and efficient method for the temporary protection of amino groups. numberanalytics.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride. wikipedia.orgnumberanalytics.com

The key advantage of the Boc group is its stability under a wide range of conditions, including those that are basic or nucleophilic. organic-chemistry.orgresearchgate.net However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.org This differential stability allows for its use in conjunction with other protecting groups in a strategy known as orthogonal protection. wikipedia.orgorganic-chemistry.org

The development of Boc protection was a cornerstone of the solid-phase peptide synthesis (SPPS) methodology pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. masterorganicchemistry.com In SPPS, an amino acid is anchored to a solid support (resin), and the peptide chain is built up in a stepwise fashion. The use of Boc-protected amino acids was central to the original SPPS protocols. taylorandfrancis.com While the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy has also become widely used, the Boc strategy remains highly relevant, particularly in certain industrial applications and for the synthesis of specific types of peptides. masterorganicchemistry.comresearchgate.net

Scope and Academic Relevance of this compound in Current Research Endeavors

This compound, as a specific building block, finds its application in a multitude of contemporary research areas. Its utility stems from the combined properties of the Boc protecting group and the D-threonine stereochemistry.

In medicinal chemistry and drug discovery, this compound is used in the synthesis of novel therapeutic peptides and peptidomimetics. chemimpex.com The inclusion of D-threonine can enhance the metabolic stability and modulate the conformational properties of these molecules, potentially leading to improved efficacy and pharmacokinetic profiles. numberanalytics.com For instance, it has been used in the synthesis of macrocyclic inhibitors of protein-protein interactions, a promising area of drug development. nih.gov The synthesis of octreotide, a synthetic analogue of the hormone somatostatin, also utilizes D-amino acids in its structure. google.comwipo.int

In the field of biomaterials, the self-assembly of peptides containing D-amino acids is being explored to create novel hydrogels and other materials with unique properties for biomedical applications. rsc.org The specific stereochemistry of D-threonine can influence the supramolecular interactions that govern the self-assembly process. rsc.org

Furthermore, this compound serves as a valuable tool in basic research for studying the structure-activity relationships of peptides. By systematically replacing L-amino acids with their D-counterparts (a process known as a D-amino acid scan), researchers can gain insights into the role of specific amino acid residues in peptide folding and biological function. rsc.org

The physicochemical properties of this compound are well-characterized, facilitating its use in various synthetic protocols.

Physicochemical Properties of this compound

Property Value
CAS Number 55674-67-4
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.23 g/mol
Appearance White to off-white powder

| Functional Groups | Carboxyl, Hydroxyl, Boc-protected Amine |

This data is compiled from publicly available sources. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO5 B8817806 Boc-D-Thr-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)

InChI Key

LLHOYOCAAURYRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthetic Methodologies and Routes for Boc D Thr Oh and Its Derivatives

Foundational Protection Strategies for Threonine Residues

The effective synthesis of peptides and related compounds containing threonine hinges on the use of protecting groups. These temporary modifications to functional groups prevent unwanted side reactions. For threonine, key sites for protection are the α-amino group and the side-chain hydroxyl group.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed with moderate acids like trifluoroacetic acid (TFA). peptide.compeptide.com The standard reagent for this protection is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. rsc.org

The installation process typically involves reacting D-threonine with Boc₂O. The base, such as sodium hydroxide or an organic base like triethylamine, deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride. This reaction yields the N-protected Boc-D-Thr-OH.

Table 1: Typical Conditions for N-Boc Protection of Amino Acids

Reagent Base Solvent Typical Conditions
Di-tert-butyl dicarbonate (Boc₂O) 4-dimethylaminopyridine (DMAP) Dichloromethane Room temperature, excess reagent rsc.org

Benzyl (B1604629) (Bzl) Ether: The benzyl group is a common choice for protecting hydroxyl functions. It is typically introduced via a Williamson ether synthesis, where the alcohol reacts with benzyl bromide in the presence of a base like sodium hydride. organic-chemistry.org For threonine, this protection is frequently employed in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). peptide.com The benzyl ether is stable to the acidic conditions used to remove the N-terminal Boc group (e.g., TFA) but can be cleaved by strong acids like hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation. organic-chemistry.orgpeptide.com

tert-Butyl (tBu) Ether: The tert-butyl group is another prevalent protecting group for the threonine hydroxyl side chain, especially in the Fmoc/tBu synthetic strategy. peptide.comiris-biotech.de It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is cleaved by acids like TFA, typically during the final cleavage of the peptide from the resin support. iris-biotech.de The introduction of the t-butyl ether can be achieved by reacting the N-protected threonine derivative with isobutylene in the presence of a strong acid catalyst. google.com

Table 2: Common Hydroxyl Protecting Groups for Threonine

Protecting Group Abbreviation Introduction Method Cleavage Condition Orthogonal to
Benzyl Bzl Benzyl bromide, Base (e.g., NaH) Catalytic Hydrogenation, Strong Acid (HF) Fmoc group
tert-Butyl tBu Isobutylene, Acid Catalyst Trifluoroacetic Acid (TFA) Fmoc group
Trityl Trt Trityl chloride, Base Mild Acid (e.g., 1% TFA) Boc, Fmoc groups

In the synthesis of complex molecules like peptides, multiple protecting groups are often required. An orthogonal protection scheme is one in which two or more different classes of protecting groups are used, where each class can be removed by a specific chemical reaction without affecting the others. iris-biotech.denih.gov This allows for the selective deprotection of specific functional groups at various stages of the synthesis. nih.gov

The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu schemes. peptide.comresearchgate.net

Boc/Bzl Strategy : This approach uses the acid-labile Boc group for temporary N-α-amino protection and more acid-stable benzyl-based groups for permanent side-chain protection. peptide.com For threonine, this would involve Boc-D-Thr(Bzl)-OH. The Boc group is removed at each step with TFA, while the Bzl group remains intact until the final cleavage with a strong acid like HF. peptide.compeptide.com

Fmoc/tBu Strategy : This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α-amino protection and acid-labile groups like tert-butyl for side-chain protection. iris-biotech.de In this case, the building block would be Fmoc-D-Thr(tBu)-OH. The Fmoc group is cleaved with a base (e.g., piperidine), while the tBu ether is stable and is only removed during the final acidolytic cleavage from the solid support. peptide.comiris-biotech.de

The principle of orthogonality is crucial for synthesizing modified peptides or for assembling protected peptide fragments for subsequent ligation. peptide.com

Enantioselective and Diastereoselective Synthesis of this compound Precursors

D-Threonine, the precursor to this compound, is an unnatural amino acid with two stereocenters (at the α- and β-carbons), resulting in four possible stereoisomers. chemicalbook.comyoutube.com Therefore, its synthesis requires precise control over both enantioselectivity (controlling the D-configuration at the α-carbon) and diastereoselectivity (controlling the syn relationship between the amino and hydroxyl groups).

The stereoselective synthesis of α-amino acids is a significant area of research, with catalytic asymmetric methods being particularly efficient and attractive. nih.govnih.gov These methods use a small amount of a chiral catalyst to generate large quantities of an optically active product. nih.gov General strategies applicable to the synthesis of amino acid precursors include:

Asymmetric Hydrogenation : This involves the hydrogenation of prochiral enamides or dehydroamino acid derivatives using chiral metal catalysts (e.g., based on rhodium or ruthenium) to introduce the α-hydrogen enantioselectively. acs.org

Catalytic Alkylation of Glycine Derivatives : Chiral phase-transfer catalysts can be used to perform enantioselective alkylation of glycine-derived Schiff bases, establishing the α-stereocenter. acs.org

Asymmetric Amination : This involves the addition of an amine source to an α,β-unsaturated carbonyl compound or the amination of an enolate, guided by a chiral catalyst.

These catalytic methods provide powerful routes to a wide array of enantiomerically enriched α-amino acids, including precursors for D-threonine. nih.govnih.govacs.org

Achieving the correct relative and absolute stereochemistry of D-threonine (2R, 3S) is a key challenge. chemicalbook.com Both chemical and enzymatic methods have been developed to control the diastereoselectivity of the carbon-carbon bond-forming reaction that establishes the two contiguous stereocenters.

Chemical Methods : Diastereoselective aldol reactions are a common approach. For instance, the reaction of a chiral glycine enolate equivalent with acetaldehyde can be controlled to favor the syn diastereomer characteristic of threonine. The choice of chiral auxiliary on the glycine moiety and the reaction conditions are critical for directing the stereochemical outcome. A de novo synthesis of an L-lemonose derivative, for example, started from D-threonine and featured a stereoselective Felkin-Ahn type addition to establish a new stereocenter. nih.gov

Enzymatic Methods : Threonine aldolases (TAs) are enzymes that catalyze the reversible aldol addition of glycine to an aldehyde (in this case, acetaldehyde) to form β-hydroxy-α-amino acids. researchgate.netacs.org These enzymes exhibit high stereoselectivity, typically controlling the configuration at the α-carbon strictly. acs.orgresearchgate.net While the natural enzyme may have moderate selectivity for the β-carbon, directed evolution and protein engineering techniques have been used to develop mutant aldolases with dramatically improved diastereoselectivity for synthesizing specific threonine isomers. researchgate.netacs.orgnih.gov This biocatalytic approach offers a highly efficient and environmentally benign route to stereochemically pure threonine analogues. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
N-α-tert-Butoxycarbonyl-D-threonine This compound
D-Threonine D-Thr
Benzyl Bzl
tert-Butyl tBu
Di-tert-butyl dicarbonate Boc₂O, Boc anhydride
Trifluoroacetic acid TFA
9-fluorenylmethyloxycarbonyl Fmoc
Benzyl bromide BnBr
Sodium hydride NaH
Hydrogen fluoride HF
Isobutylene ---
Piperidine ---
Trityl Trt
Propargyloxycarbonyl Poc
Acetaldehyde ---

Preparation of Chemically Modified Boc-D-Threonine Derivatives

The modification of Boc-D-threonine (this compound) into various derivatives is a cornerstone of its application in peptide synthesis and medicinal chemistry. By targeting its carboxyl and hydroxyl functional groups, chemists can create a diverse array of building blocks with unique properties for specific research applications. This section explores key synthetic methodologies for preparing chemically modified Boc-D-threonine derivatives, including esterification, β-elimination for dehydroamino acid formation, and the synthesis of other functionalized analogues.

Esterification Reactions for Carboxyl Group Manipulation (e.g., Allyl Esters)

The synthesis of allyl esters is of particular interest as the allyl group serves as a versatile protecting group. It is stable under the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal, offering orthogonality in complex synthetic schemes. peptide.com A one-pot tandem reduction-olefination process has been reported for the synthesis of enantiomerically pure allylic amines from N-protected α-amino esters, which involves the manipulation of the carboxyl group. nih.gov This method circumvents the isolation of unstable intermediate aldehydes. nih.gov

Below is a table summarizing various methods for the esterification of N-Boc protected amino acids.

Esterification MethodReagentsConditionsNotes
Carbodiimide (B86325) CouplingDCC or EDC, DMAP (catalyst), AlcoholRoom temperature, in a solvent like DCMA widely used and effective method. researchgate.netcsic.es
Alkyl Halide AlkylationAlkyl halide (e.g., EtBr), K₂CO₃Heating in MeCNA mild and quantitative method with easy workup. researchgate.net
Mitsunobu ReactionDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), AlcoholAnhydrous conditionsSuitable for complex alcohols but purification can be challenging. researchgate.net
Acid-Catalyzed EsterificationSulfuric acid (catalyst), AlcoholRoom temperatureA simple method using an excess of the alcohol as the solvent. researchgate.net

Synthesis of Dehydroamino Acid Analogues via β-Elimination from Boc-Threonine

Dehydroamino acids, particularly dehydroaminobutyric acid derived from threonine, are valuable precursors for synthesizing unnatural amino acids and are components of many biologically active peptides. nih.gov Their synthesis from Boc-threonine derivatives is typically achieved through β-elimination of the side-chain hydroxyl group. This reaction involves the removal of the hydroxyl group and a proton from the α-carbon, resulting in the formation of a double bond. researchgate.netrsc.org

The hydroxyl group must first be converted into a better leaving group. This can be accomplished by acylation or tosylation. researchgate.net Subsequent treatment with a base promotes the elimination reaction. researchgate.net For instance, a high-yield synthesis of dehydroamino acid derivatives can be achieved through a 4-dimethylaminopyridine (DMAP)-catalyzed reaction of β-hydroxyamino acid derivatives with di-tert-butyl dicarbonate ((Boc)₂O). rsc.org Another efficient method involves the use of tetrabutylammonium fluoride (TBAF) for the antiselective E2 elimination of carbonate derivatives of threonine, a process that is both mild and rapid. nih.gov

It is important to note that β-elimination can be an unwanted side reaction, especially in peptide synthesis under basic conditions used for Fmoc deprotection or at elevated temperatures. researchgate.netnih.gov

The table below outlines common methodologies for the synthesis of dehydroamino acids from threonine derivatives.

MethodKey ReagentsReaction TypeKey Features
DMAP-Catalyzed Dehydration(Boc)₂O, DMAPE2 EliminationHigh yields for both dehydroamino acids and dehydropeptides. rsc.org
TBAF-Mediated EliminationTetrabutylammonium fluoride (TBAF) on carbonate derivativesAntiselective E2 EliminationMild, efficient, and fast reaction (completed in <10 min). nih.gov
Mesylation and EliminationMesyl chloride (MsCl), followed by a base (e.g., DBU)E2 EliminationTwo-step process involving activation of the hydroxyl group. researchgate.net
Electrochemical OxidationNaCl-mediated electrochemical oxidation followed by acid-catalyzed eliminationOxidation/EliminationProvides α-methoxylated intermediates which then eliminate to form the dehydroamino acid. researchgate.net

Exploration of Other Functionalized Derivatives for Specific Research Applications

Beyond esterification and β-elimination, this compound can be transformed into a variety of other functionalized derivatives for specialized applications in areas like drug discovery and material science. These modifications can target the side-chain hydroxyl group, the α-carbon, or even the N-H bond of the carbamate.

One advanced strategy is the C–H functionalization of amino acid derivatives. This approach allows for the direct introduction of new substituents, such as aryl groups, onto the amino acid backbone or side chain, providing access to novel non-proteinogenic amino acids. acs.org For example, palladium-catalyzed arylation can functionalize specific C-H bonds, opening avenues to create complex molecular architectures. acs.org

Another area of exploration is the modification of the side-chain hydroxyl group to introduce different functionalities. While the benzyl ether is a common protecting group for the threonine side chain in Boc-based peptide synthesis, other groups can be installed to alter the derivative's properties or to act as handles for further chemical modification. peptide.com

The table below provides examples of other functionalization approaches and their potential applications.

Functionalization TypeReaction/MethodologyResulting DerivativePotential Application
Side-Chain EtherificationWilliamson ether synthesis (e.g., with benzyl bromide)O-Benzyl-Boc-D-threonineStandard building block in Boc solid-phase peptide synthesis (SPPS) for side-chain protection. peptide.com
C-H ArylationPalladium-catalyzed cross-couplingArylated threonine derivativesCreation of novel amino acids for incorporation into peptides with modified structural or biological properties. acs.org
Aziridine FormationMitsunobu reaction followed by intramolecular cyclizationAziridine-2-carboxylate derivativesChiral building blocks for the synthesis of various complex nitrogen-containing compounds.
Phosphate Group InstallationPhosphitylation followed by oxidationBoc-D-threonine phosphotriestersBuilding blocks for the synthesis of phosphopeptides, crucial for studying protein phosphorylation. rsc.org

Applications of Boc D Thr Oh in Peptide and Complex Biopolymer Synthesis Research

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid resin support. wikipedia.orgbachem.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is one of the two principal approaches used in SPPS. wikipedia.org This method involves the use of the acid-labile Boc group for temporary protection of the N-terminus and more robust, acid-stable protecting groups (often benzyl-based) for amino acid side chains, which are removed at the end of the synthesis. wikipedia.orgpeptide.com

Boc-D-Thr-OH is recognized as a standard building block for the introduction of D-threonine residues into a growing peptide chain using the Boc SPPS methodology. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com In this strategy, the N-α-amino group is protected by the Boc group, which is removed at each cycle using a moderate acid like trifluoroacetic acid (TFA). wikipedia.orgnih.gov The side-chain hydroxyl group of threonine is typically protected with a benzyl (B1604629) (Bzl) group, which is stable to the repetitive TFA treatments but can be removed during the final cleavage step. iris-biotech.de The availability of this compound as a well-characterized, high-purity reagent is fundamental to the reliable and efficient synthesis of D-threonine-containing peptides. sigmaaldrich.compeptide.com

The coupling of this compound to the N-terminal amine of the resin-bound peptide is a critical step that requires the activation of its carboxylic acid group. This can be performed using various protocols in both manual and automated synthesis setups. bachem.comsigmaaldrich.com

Manual Coupling: In manual SPPS, the progress of coupling and deprotection steps can be monitored using qualitative tests like the Kaiser test, which detects free primary amines. iris-biotech.de A variety of coupling reagents can be employed to activate the this compound. sigmaaldrich.com The choice of reagent can impact coupling efficiency and the potential for side reactions.

Automated Coupling: Automated peptide synthesizers enhance efficiency and reproducibility. Protocols can be optimized for specific instruments. For instance, the use of N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) with 1-Hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) has been optimized for automated SPPS, offering efficient coupling while simplifying the process by using a single solvent for both activation and coupling. luxembourg-bio.com Instruments can be programmed to handle the specific requirements of dipeptide or pseudoproline dipeptide couplings, which are sometimes used to overcome synthetic challenges. sigmaaldrich.com

Below is a table summarizing common coupling agents used in SPPS.

Coupling Reagent Abbreviation Activation Method Notes
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborateTBTUForms HOBt esterBy-products are water-soluble, simplifying removal. luxembourg-bio.com
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526)PyBOP®Forms HOBt esterEffective for standard couplings. sigmaaldrich.com
(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUForms HOBt esterSimilar to TBTU, widely used in automated synthesis. sigmaaldrich.comluxembourg-bio.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUForms HOAt esterHighly efficient, especially for difficult couplings. sigmaaldrich.comsigmaaldrich.com
N,N'-DiisopropylcarbodiimideDIPCDIForms O-acylisourea intermediateOften used with an additive like HOBt to reduce racemization. sigmaaldrich.com

The synthesis of certain peptide sequences can be challenging due to intramolecular and intermolecular interactions of the growing chain.

Peptide Aggregation: As a peptide chain elongates on the resin, it can form secondary structures leading to aggregation. sigmaaldrich.com This can hinder solvent and reagent access, resulting in incomplete coupling and deprotection reactions. peptide.comresearchgate.net Peptides containing residues like threonine are noted to sometimes contribute to this issue. sigmaaldrich.comchemrxiv.org Several strategies have been developed to disrupt aggregation.

Strategy Description Reference
Chaotropic Salts Adding salts like NaClO₄ or KSCN to the solvent disrupts hydrogen bonding networks that cause aggregation. sigmaaldrich.compeptide.com
Solvent Modification Switching to more polar, structure-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), or using a "magic mixture" (DCM/DMF/NMP), can improve solvation. peptide.comresearchgate.netfrontiersin.org
Elevated Temperature Performing coupling reactions at a higher temperature can provide enough energy to break up aggregates. peptide.com
Backbone Protection Incorporating protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide backbone nitrogen prevents the formation of inter-chain hydrogen bonds. peptide.comfrontiersin.org
Pseudoproline Dipeptides Inserting pseudoproline dipeptides, which can be derived from serine or threonine, introduces a kink in the peptide backbone that disrupts the formation of stable secondary structures. peptide.comdu.ac.in
Depsipeptide Formation Esterification on serine or threonine residues can effectively break aggregation patterns; the native peptide bond is typically reformed during final cleavage. peptide.com

Aspartimide Formation: This side reaction is a major obstacle, particularly in sequences containing aspartic acid (Asp). iris-biotech.de It involves the cyclization of the Asp side chain to form a five-membered succinimide (B58015) ring, which can lead to a mixture of unwanted by-products. peptide.comnih.gov While often discussed in the context of base-labile Fmoc-SPPS, it can also occur under the acidic conditions of Boc-SPPS. peptide.com

Strategy for Mitigation (in Boc-SPPS) Mechanism Reference
Modified Asp Side-Chain Protection Using the β-cyclohexyl ester (OcHx) for Asp instead of the standard β-benzyl ester (OBzl) significantly reduces the rate of aspartimide formation. peptide.com
Backbone Protection Incorporating an Hmb or Dmb group on the nitrogen of the amino acid preceding the aspartic acid residue physically blocks the cyclization reaction. peptide.comiris-biotech.de
Optimized Deprotection/Coupling In Fmoc chemistry, adding HOBt to the deprotection solution or using weaker bases can suppress the reaction; similar principles of minimizing conditions that favor cyclization apply. peptide.combiotage.com

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support, along with the simultaneous removal of all side-chain protecting groups. bachem.com This is typically achieved using a very strong acid. wikipedia.org

The standard procedure for Boc/Bzl chemistry involves treatment with anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov This single step removes the N-terminal Boc group (if not already removed), the benzyl-based side-chain protecting groups (such as Bzl on the threonine hydroxyl), and cleaves the peptide from the resin linker. wikipedia.org

During this strong acid treatment, reactive carbocations (e.g., tert-butyl cations from the Boc group) are generated, which can undesirably modify sensitive amino acid residues like tryptophan, methionine, or cysteine. peptide.com To prevent these side reactions, "scavengers" are added to the acid to create a cleavage cocktail. peptide.com For example, triisopropylsilane (B1312306) (TIS) is often used to quench these reactive species. sigmaaldrich.comwipo.int

Cleavage Cocktail Component Purpose Example Reagent Reference
Strong Acid Cleaves peptide from resin and removes side-chain protecting groups.Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA) wikipedia.orgpeptide.com
Scavenger Traps reactive cations generated during deprotection.Triisopropylsilane (TIS), Thioanisole, Dithiothreitol (DTE) peptide.compeptide.comwipo.int
Solvent Can help swell the resin and dissolve the peptide.Trifluoroacetic Acid (TFA), Dichloromethane (DCM) wipo.int

A typical cleavage cocktail might consist of TFA, water, and TIS in a specific ratio, such as 90:5:5. wipo.int The exact composition is tailored to the specific amino acids present in the peptide sequence.

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains valuable, especially for the large-scale industrial production of peptides. wikipedia.org It is also a key component of convergent strategies for producing very large peptides or small proteins. peptide.com

This compound can be incorporated into these fragments. For example, a protected hexapeptide acid containing D-threonine, Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr-OH, has been used as a key intermediate in the solution-phase synthesis of the drug Octreotide. wipo.int This fragment is condensed with another peptide segment to build the final octapeptide. wipo.int

Key challenges in segment condensation include maintaining the solubility of the protected fragments and, crucially, preventing racemization of the C-terminal amino acid of the carboxyl component during the activation step. peptide.comkarger.com Racemization can be minimized by using specific coupling additives like HOBt or by employing activation methods that are less prone to this side reaction, such as the formation of pentafluorophenyl (Pfp) active esters. karger.combachem.com Novel methods, such as the silver-ion promoted coupling of peptide thioamides, are also being explored to facilitate efficient fragment ligation. rsc.org

Solution-Phase Approaches for Macrocyclization of Peptides

The formation of a cyclic peptide from a linear precursor is a critical step that imparts conformational rigidity and can enhance biological activity. Solution-phase macrocyclization is a widely used strategy to achieve this transformation. In this approach, a linear peptide, often synthesized via solid-phase peptide synthesis (SPPS), is cleaved from the resin and then cyclized in solution. mdpi.com To favor the desired intramolecular reaction over intermolecular polymerization, the reaction is carried out under high-dilution conditions. mdpi.comresearchgate.net

The success of solution-phase cyclization relies heavily on the choice of coupling reagents and protecting groups. nih.gov Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in combination with HOBt and a base like DIPEA are effective for forming the crucial amide bond that closes the ring. mdpi.com The use of N-terminal Boc protection on the peptide fragments is integral to these strategies, ensuring that specific carboxyl and amino groups react as intended during the cyclization process. nih.gov This methodology is a key final step in the synthesis of complex cyclic peptides like Octreotide and analogues of Zelkovamycin (B1683626). mdpi.comwipo.intgoogle.com The solubility of the protected linear peptide in the reaction solvent is a critical parameter for an efficient cyclization. nih.gov

Table 1: Key Reagents in Solution-Phase Macrocyclization of Peptides This table is interactive. You can sort and filter the data.

Reagent/Condition Function Example Application Reference
High Dilution Favors intramolecular cyclization Zelkovamycin Analogues mdpi.comresearchgate.net
HATU/HOAt/DIPEA Coupling reagents for amide bond formation Zelkovamycin Analogues mdpi.com
Boc protecting group Directs the site of cyclization General Cyclic Peptides nih.gov

Construction of Biologically Relevant Peptides and Natural Products

This compound and its stereoisomer are fundamental components in the total synthesis of numerous biologically important peptides and natural products. The strategic incorporation of these building blocks is essential for achieving the final complex architecture and desired biological function.

This compound is a vital building block in the chemical synthesis of Octreotide, a potent and commercially significant synthetic analogue of the hormone somatostatin. wipo.intgoogle.com Various synthetic strategies, particularly those employing solution-phase fragment condensation, rely on threonine derivatives protected with a Boc group at the N-terminus and often a tert-butyl (tBu) group on the side-chain hydroxyl function. google.comgoogle.com

In a typical solution-phase synthesis, protected peptide fragments are strategically coupled. For example, a hexapeptide acid like Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr-OH can be condensed with a dipeptide alcohol to build the linear octapeptide precursor of Octreotide. wipo.int Another convergent strategy involves the coupling of two tetrapeptide fragments, such as Boc-D-Phe-Cys(Trt)-Phe-D-Trp-OH and H-Lys(Boc)-Thr(OtBu)-Cys(Trt)-Thr-OH. google.com Following the successful assembly of the full-length linear peptide, a sequence of deprotection steps removes the protecting groups, and a subsequent oxidation step forms the intramolecular disulfide bond, yielding the final, biologically active cyclic octapeptide. wipo.intgoogle.com

Table 2: Examples of Protected Threonine Derivatives in Octreotide Synthesis This table is interactive. You can sort and filter the data.

Protected Derivative Protecting Groups Synthetic Strategy Reference
Boc-...-Thr-OH N-α-Boc Solution-Phase Fragment Condensation wipo.int
...-Thr(OtBu)-... O-tert-Butyl Solution-Phase Fragment Condensation google.com
Fmoc-Thr(tBu)-OH N-α-Fmoc, O-tert-Butyl Solid-Phase Synthesis google.comnih.gov

The important lipodepsipeptide antibiotic Daptomycin features a threonine residue at position 4 (Thr4) of its cyclic peptide core. rsc.org While Fmoc-based solid-phase peptide synthesis (SPPS) is commonly used, Boc-based strategies have been successfully employed and can offer advantages in minimizing side reactions like aspartimide formation and reducing peptide aggregation. rsc.org In a total synthesis employing Boc-SPPS, a protected threonine derivative is incorporated into the growing peptide chain. rsc.orgnih.gov The side-chain hydroxyl group of the Thr4 residue can serve as a critical attachment point for other parts of the molecule, such as a Kynurenine (Kyn) residue, in certain synthetic routes. rsc.orgnih.gov After the linear peptide is fully assembled on the solid support, it undergoes on-resin cyclization, cleavage, and final modifications to afford the complete Daptomycin molecule. rsc.org

Boc-protected threonine is a cornerstone in the synthesis of the complex cyclodepsipeptide natural product Chlorofusin. researchgate.net Chlorofusin is a notable inhibitor of the p53-MDM2 protein-protein interaction and possesses a unique structure where a nine-residue cyclic peptide is linked to a polyketide-derived chromophore. researchgate.netresearchgate.net The synthesis of the macrocyclic peptide portion is achieved through a convergent strategy that involves the condensation of smaller, protected peptide segments. researchgate.net Specifically, dipeptide segments such as Boc-L-Thr-L-Ala and Boc-L-Thr-D-Leu have been used as key building blocks to assemble the linear precursor. researchgate.net Although this specific synthesis utilizes the L-isomer of threonine, the underlying principle of using N-Boc protected threonine within key fragments is central to the synthetic design. researchgate.net In the synthesis of analogues, Fmoc-protected derivatives like Fmoc-Thr(tBu)-OH are also used in the SPPS assembly of the peptide backbone. sigmaaldrich.comcore.ac.uk

The utility of Boc-protected threonine extends to the synthesis of a range of other bioactive peptides.

Leu-Enkephalin: This endogenous opioid pentapeptide (H-Tyr-Gly-Gly-Phe-Leu-OH) is a frequent benchmark for validating new peptide synthesis methods. unibo.it Fast solution-phase peptide synthesis (SolPPS) has been successfully applied for its synthesis, utilizing N-Boc protected amino acids that are coupled sequentially. unibo.it The methodology has been shown to be effective even for amino acids with functionalized side chains, such as N-Boc-Ser-OH and N-Boc-Thr-OH. unibo.it More conventional solid-phase syntheses have also employed Boc-protected amino acids as the starting point for the peptide assembly. ias.ac.inacs.org

Zelkovamycin Analogues: Zelkovamycins comprise a family of cyclic octapeptides that exhibit potent antiviral and antibacterial activities, making them attractive targets for total synthesis. mdpi.comresearchgate.net The synthesis of zelkovamycin analogues has been accomplished using Fmoc-SPPS, where Fmoc-D-Thr-OH is incorporated as one of the building blocks. mdpi.com The linear peptide is first constructed on a solid support, after which it is cleaved and subjected to macrocyclization in the solution phase. mdpi.com In alternative modular syntheses of the zelkovamycin core, fragments containing threonine, such as Boc-(d)-Dab-(Z)-Dhb-OH, have been prepared via the coupling of Boc-protected diaminobutyric acid with a threonine methyl ester. nih.gov

Table 3: Synthetic Strategies for Bioactive Peptides Involving Threonine Building Blocks This table is interactive. You can sort and filter the data.

Bioactive Peptide Key Threonine Derivative Synthetic Method Key Feature Reference
Leu-Enkephalin N-Boc-Thr-OH Solution-Phase Peptide Synthesis (SolPPS) Rapid coupling of Boc-amino acids unibo.it
Leu-Enkephalin Boc-Leu-OCH2-C6H4-Resin Solid-Phase Peptide Synthesis (SPPS) C-terminal amino acid immobilization ias.ac.in
Zelkovamycin Analogue Fmoc-D-Thr-OH SPPS followed by Solution-Phase Cyclization Construction of cyclic octapeptide mdpi.com

Exploration in Protein Engineering and Bioconjugation Research

In the advanced fields of protein engineering and bioconjugation, this compound primarily serves as a fundamental building block for the chemical synthesis of peptides and protein domains. nih.gov These custom-synthesized peptides are central to creating engineered proteins with novel functions or for developing targeted bioconjugates.

Boc-chemistry solid-phase peptide synthesis (SPPS), while often superseded by Fmoc-chemistry, remains a critical technique for specific applications. It is particularly important for the synthesis of peptide thioesters, which are essential intermediates for native chemical ligation (NCL). nih.gov NCL is a powerful protein engineering tool that allows for the covalent ligation of two unprotected peptide fragments to form a larger, single polypeptide chain. nih.gov

Bioconjugation involves the chemical linking of biomolecules, such as peptides, to other entities like small-molecule drugs, imaging agents, or polymers. The peptide components of these conjugates are typically produced via SPPS, where protected amino acids like this compound are incorporated at defined positions within the sequence. Furthermore, the side-chain hydroxyl group of threonine offers a potential site for post-synthetic modification or conjugation, provided an appropriate orthogonal protecting group strategy is employed during the synthesis. sigmaaldrich.com

Site-Specific Modification of Proteins through D-Threonine Incorporation

The introduction of non-canonical amino acids, such as D-threonine, at specific positions within a protein sequence is a powerful technique in protein engineering. rsc.org This site-specific modification can confer novel properties to the protein, including increased resistance to proteolysis, which is a significant advantage for therapeutic peptides and proteins. nih.gov Proteins containing D-amino acids must be produced by chemical synthesis rather than ribosomal translation, as ribosomes naturally incorporate only L-amino acids. nih.gov

Total chemical protein synthesis allows for the creation of entire proteins composed of D-amino acids (D-proteins) or proteins containing single or multiple D-amino acid substitutions. nih.gov The synthesis of peptides containing D-threonine relies on building blocks like this compound. chemimpex.com In Boc-based solid-phase peptide synthesis, the peptide chain is assembled on a solid support. Each coupling step involves activating the carboxyl group of the incoming Boc-protected amino acid, which then reacts with the deprotected N-terminus of the growing peptide chain. masterorganicchemistry.comresearchgate.net

Synthetic Methodologies for Peptide-Biomolecule Conjugates

The synthesis of conjugates linking a peptide to another biomolecule, such as an oligonucleotide, carbohydrate, or lipid, is a burgeoning field of research aimed at creating hybrid molecules with novel functions. google.comnih.govacs.org These conjugates have applications in drug delivery, diagnostics, and as tools in molecular and cell biology. This compound can be incorporated into the peptide portion of these conjugates, lending the same advantages of proteolytic stability.

Two primary strategies are employed for synthesizing peptide-biomolecule conjugates: stepwise (or sequential) synthesis and fragment conjugation.

Stepwise Synthesis: In this approach, the entire conjugate is assembled sequentially on a single solid support. csic.es For a peptide-oligonucleotide conjugate, the synthesis can start with the peptide component, followed by the assembly of the oligonucleotide on the same support. google.comcsic.es The use of Boc chemistry for the peptide portion is common, as it avoids the basic conditions of Fmoc deprotection (piperidine treatment) which can be detrimental to certain linkers or side-chain protecting groups. google.comcsic.es However, the final cleavage of the peptide from the resin in traditional Boc-SPPS often requires strong acids like HF, which can damage sensitive biomolecules like oligonucleotides through depurination. google.commasterorganicchemistry.com To circumvent this, modified linkers and protection strategies are used that allow for milder cleavage conditions. csic.essurrey.ac.uk An "unusual" Boc/Fmoc strategy can be employed, where the peptide is built with Boc-protected amino acids that have Fmoc-protected side chains, allowing for orthogonal deprotection schemes compatible with oligonucleotide synthesis. csic.es

Fragment Conjugation (Post-Synthetic Ligation): This method involves the independent synthesis and purification of the peptide and the other biomolecule, which are then covalently linked together in solution. google.comacs.org This approach avoids the chemical compatibility issues of the stepwise method. google.com The conjugation relies on chemoselective ligation reactions, where specific functional groups are introduced onto each fragment to ensure they react only with each other. acs.org Common ligation chemistries include the formation of thioether bonds, disulfide bridges, oximes, hydrazones, or triazoles via "click chemistry". google.comnih.govacs.org For example, a peptide containing a terminal alkyne group can be efficiently conjugated to a biomolecule functionalized with an azide (B81097) group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The choice of synthetic methodology depends on the specific biomolecules being conjugated and their chemical properties. The incorporation of D-threonine via this compound into the peptide fragment provides a means to enhance the resulting conjugate's biological lifetime and efficacy.

Stereochemical Control and Analysis in Synthetic Pathways Involving Boc D Thr Oh

Stereoselective Formation of Peptide Bonds with D-Threonine

The formation of peptide bonds is a critical step where the stereochemistry of the amino acid can be compromised. While ribosomes in nature exhibit high fidelity in incorporating L-amino acids, the chemical synthesis of peptides containing D-amino acids like D-threonine presents challenges. Research into ribosomal protein synthesis has shown that while D-amino acids can bind to the ribosome's A-site, their orientation is not optimal for the nucleophilic attack required for peptide bond formation. oup.com This inherent difficulty underscores the need for carefully chosen coupling reagents and conditions in synthetic chemistry to ensure efficient and stereoselective peptide bond formation.

In synthetic peptide chemistry, the activation of the carboxylic acid group of an N-protected amino acid, such as Boc-D-Thr-OH, is necessary for amide bond formation. However, this activation can also increase the susceptibility of the α-carbon to racemization. The choice of coupling reagent is therefore crucial. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common activators, but their use can lead to racemization, especially for sensitive amino acids. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction by forming less reactive OBt esters that couple with minimal racemization. peptide.com

Recent studies have explored various coupling reagents to minimize epimerization. For example, comparisons between EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC have shown only marginal differences in inducing epimerization, while other research suggests EDC may lead to more racemization than DIC. mdpi.com The development of novel coupling reagents and protocols, such as those utilizing copper(II) chloride with HOBt, has been shown to be effective in suppressing racemization, even in solid-phase synthesis with challenging amino acids. peptide.compeptide.com

Preservation of D-Threonine Stereochemistry during Deprotection and Coupling

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. For this compound, the tert-butyloxycarbonyl (Boc) group protects the α-amino group. This group is typically removed using strong acids like trifluoroacetic acid (TFA). peptide.compeptide.com While generally effective, these harsh conditions can sometimes lead to side reactions, though racemization at the α-carbon during Boc deprotection is less common than during the coupling step. peptide.comnih.gov

The hydroxyl group of threonine is also reactive and often requires protection to prevent side reactions like O-acylation during peptide coupling. A common protecting group for the threonine side chain is the benzyl (B1604629) (Bzl) group, as seen in Boc-D-Thr(Bzl)-OH. peptide.comvulcanchem.com This protecting group is stable under the acidic conditions used for Boc removal and is typically cleaved at the final stage of synthesis using strong acids like hydrogen fluoride (B91410) (HF) or by hydrogenolysis. peptide.com The orthogonal nature of these protecting groups allows for selective deprotection and controlled, sequential bond formation, which is critical for the synthesis of complex peptides while preserving the stereochemical integrity of the D-threonine residue. vulcanchem.com

The choice of coupling conditions is paramount to prevent racemization. For instance, in solid-phase peptide synthesis (SPPS), base-free coupling conditions have been found to significantly reduce racemization. nih.gov The combination of DIC and HOBt in a less polar solvent system like a DMF/DCM mixture has also been reported to suppress racemization. nih.gov

Analytical Methodologies for Stereochemical Purity Determination (e.g., Chiral GC-MS)

Ensuring the stereochemical purity of this compound and the resulting peptides is crucial. A variety of analytical techniques are employed for this purpose, with chromatographic methods being the most prominent. aimspress.com

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating enantiomers. sigmaaldrich.com Different types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides (e.g., CHIROBIOTIC phases), have shown excellent results in analyzing N-blocked amino acids like this compound. sigmaaldrich.com Another approach is the indirect method, where the amino acid enantiomers are derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA), to form diastereomers that can be separated on a standard reversed-phase HPLC column. mdpi.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column is another powerful technique for determining enantiomeric purity. nih.govcat-online.com This method often requires derivatization of the amino acids to make them volatile. cat-online.com A significant advantage of GC-MS is its high sensitivity and the ability to provide structural information from the mass spectrum. For peptides, the sample is first hydrolyzed to its constituent amino acids, which are then derivatized and analyzed. nih.gov To account for any racemization that might occur during the hydrolysis step, a deuterium-labeling method can be employed. cat-online.com

The following table summarizes some common analytical techniques for determining the stereochemical purity of D-threonine derivatives.

Analytical TechniquePrincipleSample PreparationKey Advantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase. sigmaaldrich.comDirect injection of the sample, sometimes with derivatization to improve detection. sigmaaldrich.comDirect analysis, good resolution for many enantiomers.
Indirect HPLC with Chiral Derivatization Derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard HPLC column. mdpi.comnih.govHydrolysis (for peptides), followed by derivatization. nih.govRobust, reliable, applicable to complex mixtures. nih.gov
Chiral GC-MS Separation of volatile, derivatized enantiomers on a chiral capillary column, followed by mass spectrometric detection. nih.govcat-online.comHydrolysis (for peptides) and derivatization to increase volatility. cat-online.comHigh sensitivity, provides structural information, can correct for hydrolysis-induced racemization with isotopic labeling. nih.govcat-online.com
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. acs.orgDirect injection or derivatization. acs.orgHigh separation efficiency, small sample volume required. acs.org

Studies on the Stereochemical Implications in Lanthipeptide Biosynthesis and Analogues (e.g., Methyllanthionine)

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides characterized by thioether cross-links, forming lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) residues. nih.govfrontiersin.org MeLan is formed from a threonine and a cysteine residue. nih.gov The biosynthesis involves the dehydration of serine or threonine to dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively, followed by a Michael-type addition of a cysteine thiol. nih.govfrontiersin.org

The stereochemistry of these cross-links is crucial for the biological activity of lanthipeptides. nih.gov Historically, the MeLan in well-known lantibiotics like nisin was found to have a (2S,3S,6R) or DL-stereochemistry. nih.gov This configuration is understood to result from the anti-elimination of threonine to form a (Z)-Dhb intermediate, followed by an anti-addition of L-cysteine. nih.gov

However, recent research has unveiled unexpected stereochemical outcomes. For instance, the lanthipeptide synthetase GeoM was found to produce a lanthionine A-ring with an LL-stereochemical configuration. nih.gov More strikingly, studies on the morphogenetic lanthipeptide SapT revealed MeLan residues with a (2S,3R) stereochemistry, known as D-allo-L-MeLan. nih.govacs.org This was the first observation of such stereochemistry in a lanthipeptide. nih.gov This finding challenges the canonical mechanism, as the formation of D-allo-L-MeLan from L-threonine cannot be explained by a simple anti-elimination/anti-addition sequence. nih.govacs.org It is proposed that the biosynthesis of these lanthipeptides proceeds through an (E)-Dhb intermediate, formed by a net syn-elimination of L-threonine, followed by an anti-addition of L-cysteine. rsc.org

These discoveries highlight the complex and sometimes unpredictable nature of enzymatic control over stereochemistry in natural product biosynthesis. The stereospecific synthesis of MeLan analogues, often starting from D-threonine, is a key area of research for creating novel lanthipeptide variants with potentially enhanced properties. oup.com

Influence of D-Threonine Stereochemistry on Conformational Properties of Peptides

The incorporation of a D-amino acid into a peptide chain has a profound impact on its secondary and tertiary structure. Because D-amino acids are the mirror images of their L-counterparts, they tend to disrupt common secondary structures like α-helices and β-sheets, which are defined by the chirality of L-amino acids. This property is often exploited in peptide design to induce specific turns or to create more stable, less degradation-prone structures.

For amino acids with an additional chiral center in their side chain, like threonine, the situation is more complex. Threonine has four stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allo-threonine (2S, 3S), and D-allo-threonine (2R, 3R). nih.gov While D-threonine is the true enantiomer of L-threonine, the allo forms are diastereomers.

Molecular dynamics simulations have shown that the conformational propensities of D-amino acids are generally the inverse of their L-enantiomers. researchgate.net However, the chirality of the side chain in threonine and isoleucine introduces further conformational constraints. The β-configuration of the side chain influences the accessible backbone dihedral angles (phi and psi), which in turn can affect the peptide's biological properties. researchgate.net For example, replacing L-serine with D-serine in an Arg-Gly-Asp (RGD) peptide analogue drastically altered its binding preference for different integrin receptors, demonstrating the significant influence of stereochemistry at this position on conformation and function. nih.gov Similarly, substituting threonine into this position also altered receptor preference. nih.gov

Advanced Methodologies and Future Directions in Boc D Thr Oh Research

Environmentally Conscious Synthetic Approaches in Peptide Chemistry

The significant consumption of organic solvents in traditional peptide synthesis has prompted the development of greener, more sustainable methods. nih.gov Key areas of focus include the use of water as a solvent and the exploration of solvent-free reaction conditions.

Development of Water-Based Peptide Synthesis Protocols

Historically, the low water solubility of protected amino acids like Boc-D-Thr-OH has been a major obstacle to aqueous peptide synthesis. nih.govmdpi.com However, recent innovations are overcoming this challenge. One promising approach involves the use of water-dispersible nanoparticles of Boc-protected amino acids. nih.govscispace.com This technology allows for peptide synthesis in water, significantly reducing organic solvent waste. nih.gov

The process often utilizes water-soluble coupling reagents to facilitate the reaction. nih.govrsc.org For instance, researchers have successfully synthesized peptides in water by mixing water-dispersible Boc-amino acid nanoparticles with the amine component using a water-soluble carbodiimide (B86325) like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.govnih.gov Another strategy involves conducting the synthesis within nanomicelles in an aqueous medium, where the lipophilic core of the micelle accommodates the peptide-forming reaction. rsc.org

Exploration of Organic Solvent-Free Methodologies

Solvent-free synthesis represents another significant step towards greener peptide chemistry. acs.orgacs.org Mechanochemistry, which uses mechanical energy from methods like ball-milling to drive reactions between solid reactants, has been successfully applied to peptide bond formation. acs.orgacs.orgmdpi.com This technique can produce di- and tripeptides without the need for solvents, thereby offering a more environmentally friendly alternative. acs.orgresearchgate.net Researchers have demonstrated the coupling of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) with amino acid esters or amides using a ball mill, yielding peptides with no epimerization. acs.orgresearchgate.net Another solvent-free approach is reactive extrusion, which combines mechanochemistry with flow chemistry principles for the synthesis of short peptides. acs.org

Novel Coupling Reagents and Reaction Enhancements for D-Threonine Incorporation

The incorporation of sterically hindered amino acids like D-threonine presents a challenge in peptide synthesis. The development of highly efficient coupling reagents is crucial to overcome this hurdle and minimize side reactions such as racemization. uniurb.itbachem.com

Modern coupling reagents are often based on phosphonium (B103445) or aminium salts, which, in the presence of a tertiary base, convert protected amino acids into reactive species. sigmaaldrich.com Reagents like HATU, PyAOP, and HCTU generate highly reactive OAt and O-6-ClBt esters, which are more effective than the OBt esters produced by older reagents like HBTU and PyBOP. sigmaaldrich.com

For particularly difficult couplings, including those involving hindered amino acids, specialized reagents have been developed. For example, PyAOP has proven effective for coupling N-methyl amino acids and for cyclizing linear peptides. iris-biotech.depeptide.com COMU, a reagent that incorporates Oxyma Pure, offers high coupling efficiency comparable to HATU, with the added benefits of improved safety, better solubility, and reduced allergenic potential. bachem.com

Coupling Reagent Type Key Features Applications
HATU Aminium SaltHigh efficiency, generates reactive HOAt esters. sigmaaldrich.comDifficult couplings, solid and solution phase synthesis. bachem.com
PyAOP Phosphonium SaltHigh efficiency, useful for hindered amino acids. iris-biotech.deIncorporating hindered amino acids, cyclization. iris-biotech.depeptide.com
COMU Aminium SaltHigh efficiency, safer handling, good solubility. bachem.comGeneral peptide synthesis, microwave-assisted SPPS. bachem.com
PyCLOCK Phosphonium SaltDoes not cause chain termination, can be used in excess. iris-biotech.deSlow couplings, cyclization reactions. iris-biotech.de
HDMA Immonium-typeMore soluble and often more efficient than HATU/HBTU. iris-biotech.deGeneral peptide synthesis.

Innovation in Protecting Group Chemistries Compatible with this compound

The Boc (tert-butyloxycarbonyl) group is a widely used α-amino protecting group, particularly in the Boc/Bzl (benzyl) protection strategy for peptide synthesis. mdpi.comug.edu.pl It is stable under various conditions but can be removed with acid. mdpi.com Innovations in protecting group chemistry aim to improve efficiency, reduce side reactions, and enhance compatibility with diverse synthetic strategies.

While the hydroxyl group of threonine can sometimes be left unprotected, especially in solution-phase synthesis with careful choice of activating agents, protection is generally recommended in solid-phase peptide synthesis (SPPS) to prevent O-acylation. ug.edu.pl The most common protecting group for the threonine side chain in the Boc/Bzl strategy is the benzyl (B1604629) (Bzl) ether. ug.edu.plmedchemexpress.com

Recent research has explored novel protecting groups to address specific challenges. For example, thiol-labile protecting groups like 3-nitro-2-pyridinesulfenyl (Npys) have been developed to mitigate side reactions such as aspartimide formation and racemization that can occur in traditional Fmoc-SPPS. nih.gov While this is more directly related to Fmoc chemistry, the principle of developing new protecting groups to overcome specific synthetic hurdles is a key area of innovation applicable across different strategies. Another area of development is the use of pseudoproline (ΨPro) dipeptides, which mask serine or threonine residues as oxazolidine (B1195125) rings, disrupting aggregation during synthesis and improving yields, particularly in the synthesis of long polypeptides. acs.org

Integration with Emerging Synthetic Techniques

The integration of this compound chemistry with modern synthetic technologies can significantly enhance reaction speed, efficiency, and purity.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted peptide synthesis (MAPS) has become a valuable tool for accelerating the traditionally slow steps of peptide synthesis. creative-peptides.comsemanticscholar.org The application of microwave energy can dramatically shorten reaction times for both deprotection and coupling steps, often reducing a cycle to just a few minutes. mdpi.comcreative-peptides.com This rapid and uniform heating not only speeds up the synthesis but also improves conversion rates and can lead to higher purity of the final peptide. creative-peptides.comsemanticscholar.org

Flow Chemistry Applications in this compound-Based Syntheses

The integration of flow chemistry into peptide synthesis represents a significant advancement over traditional batch methods, offering enhanced efficiency, safety, and scalability for processes involving building blocks like this compound. researchgate.netbeilstein-journals.org Flow chemistry, a continuous process where reagents are pumped through a network of tubing and reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. uzh.chrsc.org This level of control is particularly advantageous in solid-phase peptide synthesis (SPPS), where this compound is a commonly used protected amino acid. guidechem.comsigmaaldrich.com

In a typical flow-based SPPS setup, a solution of the activated this compound is passed through a column packed with the resin-bound growing peptide chain. The continuous flow ensures that a high concentration of the activated amino acid is constantly in contact with the resin, which can lead to faster and more efficient coupling reactions compared to batch synthesis. uzh.chnih.gov This method minimizes the degradation of sensitive reagents and allows for the use of smaller excesses of amino acids and coupling reagents, improving atom economy and reducing waste. uzh.ch

The benefits of applying flow chemistry to syntheses incorporating this compound include:

Increased Speed and Efficiency: Automated flow systems can significantly reduce the cycle time for adding a single amino acid. nih.gov Precise control and rapid reagent exchange minimize side reactions and can lead to higher purity crude products. uzh.ch

Improved Safety: Flow reactors handle only small volumes of hazardous or toxic reagents at any given time, such as the acids used for Boc-deprotection, which minimizes risks associated with exothermic reactions or the handling of dangerous substances. researchgate.netrsc.org

Enhanced Process Monitoring: In-line analytical techniques, such as UV spectroscopy or IR spectroscopy, can be integrated into flow systems to monitor the completion of coupling and deprotection steps in real-time. beilstein-journals.org This allows for immediate adjustments and optimization of the synthesis protocol. researchgate.net

Scalability: Flow processes are more readily scalable than batch processes. Production can be increased by extending the operation time or by using parallel reactor systems, without the need for re-optimizing reaction conditions. rsc.org

The table below illustrates a comparative analysis of traditional batch versus flow chemistry for a hypothetical synthesis of a short peptide sequence containing a D-Threonine residue, introduced using this compound.

ParameterBatch SynthesisFlow Chemistry SynthesisAdvantage of Flow Chemistry
Coupling Time (per residue)30-120 minutes3-15 minutes nih.govSignificant reduction in overall synthesis time.
Reagent Equivalents (this compound)3-5 eq.1.5-3 eq. uzh.chReduced consumption of costly reagents.
Solvent ConsumptionHighSignificantly Lower nih.govMore environmentally friendly ("greener") process.
Process Control & MonitoringLimited, typically offline analysisPrecise, with in-line real-time analysis beilstein-journals.orgHigher reproducibility and immediate optimization.
SafetyHigher risk due to large volumes of hazardous reagentsInherently safer due to small reactor volumes researchgate.netMinimized risk of thermal runaways and exposure.

While classical t-butyloxycarbonyl (Boc) SPPS is sometimes considered less common than Fmoc chemistry for routine synthesis, it remains crucial for specialized applications. nih.gov The development of advanced flow chemistry platforms enables the efficient and rapid synthesis of polypeptides using Boc-based procedures, overcoming previous limitations. nih.gov

Future Research Trajectories in Medicinal Chemistry and Materials Science

The unique structural characteristics of this compound position it as a valuable building block for future innovations in both medicinal chemistry and materials science. guidechem.com Its D-configuration provides resistance to enzymatic degradation, a desirable trait for therapeutic peptides, while the hydroxyl side chain offers a reactive site for functionalization in materials development.

Medicinal Chemistry: The primary role of this compound in medicinal chemistry is as a component in the synthesis of peptides and peptidomimetics with therapeutic potential. chemimpex.comnih.gov Future research is likely to focus on several key areas:

Development of Novel Peptidic Drugs: Incorporating D-amino acids like D-threonine into peptide sequences is a well-established strategy to enhance their metabolic stability and in vivo half-life. Future work will involve using this compound to design novel peptides targeting a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. chemimpex.comnih.gov The synthesis of analogs of naturally occurring peptides with improved pharmacological properties is a particularly promising avenue. pnas.org

Structurally Constrained Peptides: The threonine side chain can be used as an anchor point for cyclization or for introducing other structural modifications. These modifications can lock the peptide into a specific bioactive conformation, increasing its affinity and selectivity for its biological target.

Peptide-Drug Conjugates: The hydroxyl group of the threonine residue can be used to attach cytotoxic agents, imaging agents, or other functional molecules. This approach is central to the development of targeted drug delivery systems and diagnostic tools. chemimpex.com

AI-Driven Drug Discovery: Computational and artificial intelligence tools are increasingly being used to design new drug candidates. acs.org These technologies can predict the properties of peptides containing D-threonine, accelerating the design-build-test cycle and identifying novel sequences with high therapeutic potential.

Materials Science: The application of amino acid derivatives in materials science is a growing field, driven by the desire to create functional, biocompatible, and biodegradable materials. chemimpex.com this compound presents several opportunities:

Functional Polymers: The hydroxyl group of the threonine residue can act as a reactive handle for polymerization or for grafting onto other polymer backbones. This could lead to the development of new polymers with specific functionalities, such as improved hydrophilicity, sites for bioconjugation, or enhanced mechanical properties. chemimpex.com

Biocompatible and Biodegradable Materials: Materials derived from amino acids are often biocompatible and can be designed to be biodegradable, making them suitable for medical applications such as tissue engineering scaffolds, drug delivery vehicles, and surgical implants.

Hydrogels: The polar nature of the threonine side chain could be exploited in the creation of advanced hydrogels. These materials can absorb large amounts of water and are being investigated for applications in soft robotics, wound healing, and as matrices for 3D cell culture.

Chiral Materials: As a chiral molecule, this compound can be used to impart chirality to materials, which is of interest for applications in asymmetric catalysis, chiral separations, and optical materials. ijcr.info

The table below summarizes potential future research directions for this compound.

FieldResearch TrajectoryPotential Application/OutcomeKey Feature of this compound Utilized
Medicinal ChemistryDesign of metabolically stable peptide therapeutics nih.govDrugs with longer half-lives and improved efficacy.D-configuration
Medicinal ChemistrySynthesis of peptide-drug conjugates chemimpex.comTargeted cancer therapies, advanced diagnostics.Hydroxyl side chain
Medicinal ChemistryCreation of structurally constrained peptidomimeticsHighly selective and potent receptor agonists/antagonists.Side chain as an anchor for cyclization
Materials ScienceDevelopment of functional polymers chemimpex.comSmart materials, biocompatible coatings.Hydroxyl side chain for polymerization
Materials ScienceFabrication of advanced hydrogelsTissue engineering, controlled-release drug systems.Hydrophilic side chain
Materials ScienceCreation of novel chiral materials ijcr.infoAsymmetric catalysts, optical devices.Inherent chirality

Q & A

Basic Research Questions

Q. How can Boc-D-Thr-OH synthesis protocols be optimized for high enantiomeric purity in peptide synthesis?

  • Methodology : Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor stereochemical integrity during synthesis. Adjust reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to minimize racemization. Validate purity via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR peak assignments for D-Thr stereoisomers .
  • Experimental Design : Compare yields and enantiomeric excess (ee) under varying Boc-deprotection conditions (e.g., TFA vs. HCl/dioxane).

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodology : Combine mass spectrometry (MS) for molecular weight confirmation and reverse-phase HPLC for purity assessment. Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in crude reaction mixtures .
  • Data Interpretation : Cross-reference retention times (HPLC) and fragmentation patterns (MS) with authentic standards to avoid misidentification.

Q. How does this compound stability vary under different storage conditions?

  • Methodology : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and variable humidity levels. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .
  • Contradiction Analysis : Discrepancies in shelf-life data may arise from impurities in starting materials; use controlled batches for reproducibility.

Advanced Research Questions

Q. What mechanisms underlie contradictory reports on this compound reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodology : Perform kinetic studies using real-time FTIR to track coupling efficiency. Compare resin swelling properties (e.g., polystyrene vs. PEG-based resins) and their impact on D-Thr incorporation rates .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent choice, activation reagents) contributing to conflicting results .

Q. How can computational modeling predict this compound interactions in enzyme-active sites?

  • Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Validate predictions with enzymatic assays using site-directed mutagenesis .
  • Limitations : Address discrepancies between in silico and in vitro data by refining force fields or incorporating solvent effects explicitly.

Q. What strategies resolve chiral inversion artifacts in this compound during long-term peptide chain elongation?

  • Methodology : Introduce orthogonal protecting groups (e.g., Fmoc for ε-amino groups) to minimize side reactions. Use low-temperature (<0°C) coupling conditions and monitor ee via chiral GC-MS .
  • Hypothesis Testing : Compare inversion rates in linear vs. cyclic peptide architectures to assess conformational influences.

Methodological Frameworks

  • PICO Framework : Structure questions around P opulation (e.g., this compound in SPPS), I ntervention (e.g., coupling reagents), C omparison (e.g., D- vs. L-Thr derivatives), and O utcome (e.g., coupling efficiency) .
  • FINER Criteria : Ensure questions are F easible (e.g., accessible instrumentation), I nteresting (novelty in chiral synthesis), N ovel (addressing gaps in racemization studies), E thical (data transparency), and R elevant (applications in peptide therapeutics) .

Key Pitfalls to Avoid

  • Overgeneralization : Claims about "universal" stability or reactivity must be contextualized with specific conditions (e.g., solvent, temperature) .
  • Incomplete Characterization : Omitting 1H^{1}\text{H}-NMR integration ratios or MS isotopic patterns can lead to erroneous purity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.